

Application Notes & Protocols for the Analytical Determination of Fluxapyroxad Residues in Food

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Compound of Interest		
Compound Name:	Fluxapyroxad	
Cat. No.:	B1673505	Get Quote

Introduction

Fluxapyroxad is a broad-spectrum fungicide belonging to the carboxamide class. Its mode of action involves the inhibition of succinate dehydrogenase (SQR) in the mitochondrial respiratory chain, which disrupts fungal respiration and growth.[1][2] Due to its widespread use in agriculture to control fungal diseases on cereals, fruits, and vegetables, regulatory bodies worldwide have established maximum residue limits (MRLs) to ensure food safety.[3][4]

The analysis of **fluxapyroxad** residues often includes its key metabolites, such as M700F002, M700F008, and M700F048, as they can be present in significant amounts in plant and animal matrices and are considered for risk assessment purposes.[1][5][6][7] This document provides detailed protocols for the extraction, cleanup, and quantification of **fluxapyroxad** and its metabolites in various food samples using modern analytical techniques.

QuECHERS Extraction with UPLC-MS/MS Analysis

This method is highly effective for a wide range of food matrices, including fruits, vegetables, and cereals, offering high throughput and sensitivity.[3][5][8][9] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure simplifies sample preparation significantly.[10]

Experimental Protocol

1.1. Sample Preparation and Homogenization



- For high-moisture samples (e.g., apples, tomatoes, cucumbers), chop and homogenize a representative portion (approx. 1 kg) using a high-speed blender.
- For dry samples (e.g., wheat, rice), grind to a fine powder using a laboratory mill.
- Store homogenized samples at -20°C until analysis to prevent degradation.[11]

1.2. Extraction

- Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile containing 0.2% formic acid (v/v).[5][8][9]
- Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).
- Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction of the analytes into the acetonitrile phase.
- Centrifuge the tube at ≥4000 rpm for 5 minutes.
- 1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
- Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE centrifuge tube.
- The d-SPE tube should contain a mixture of cleanup sorbents. For fluxapyroxad analysis in most produce, a combination of primary secondary amine (PSA) to remove organic acids and octadecylsilane (C18) to remove non-polar interferences like lipids is effective.[5][8][12]
 [13]
- Vortex the d-SPE tube for 30 seconds.
- Centrifuge at ≥10,000 rpm for 2 minutes to pellet the sorbent material.

1.4. UPLC-MS/MS Analysis

Carefully transfer the final cleaned extract into an autosampler vial.



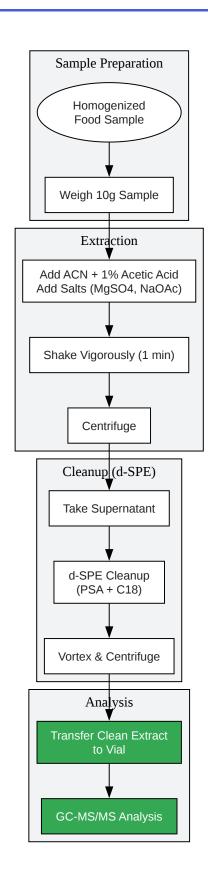
- Analyze the sample using a UPLC system coupled to a tandem mass spectrometer (MS/MS) operating in negative ion mode for the detection of fluxapyroxad and its key metabolites.[5]
 [8]
- Instrumental Conditions (Typical):
 - UPLC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm).
 - Mobile Phase: Gradient elution using A) Water with 0.1% formic acid and B) Acetonitrile with 0.1% formic acid.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μL.
 - Mass Spectrometry: Electrospray Ionization (ESI), Negative Mode.
 - Detection: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursorproduct ion transitions for each analyte for quantification and confirmation.

Workflow Diagram: QuEChERS-UPLC-MS/MS









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